molecular formula C12H11BrF3NO2 B3320053 (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime CAS No. 1202859-38-8

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime

Cat. No.: B3320053
CAS No.: 1202859-38-8
M. Wt: 338.12 g/mol
InChI Key: OEQBSZOGOWOXLN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime" is a heterocyclic molecule featuring a seven-membered benzo[b]oxepin ring substituted with a bromine atom at position 7 and an O-2,2,2-trifluoroethyl oxime moiety.

Properties

IUPAC Name

(E)-7-bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-1-benzoxepin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-8-3-4-11-9(6-8)10(2-1-5-18-11)17-19-7-12(14,15)16/h3-4,6H,1-2,5,7H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQBSZOGOWOXLN-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NOCC(F)(F)F)C2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\OCC(F)(F)F)/C2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703930
Record name (5E)-7-Bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202859-38-8
Record name (5E)-7-Bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime typically involves multiple steps, starting from readily available precursors. The initial step often includes the bromination of a suitable benzo[b]oxepin derivative, followed by the introduction of the oxime group through a condensation reaction with hydroxylamine. The trifluoroethyl group is then introduced via nucleophilic substitution or other suitable methods under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts can be employed to scale up the production process efficiently. The choice of solvents, temperature, and reaction time are critical factors in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group may yield nitroso compounds, while substitution of the bromine atom can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating the mechanisms of biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key differentiator is the O-2,2,2-trifluoroethyl oxime group, which distinguishes it from simpler brominated oxepin derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents/Modifications Key Features Biological Activity (if reported) Reference
Target Compound 7-Bromo, O-2,2,2-trifluoroethyl oxime Enhanced lipophilicity; potential metabolic stability Not explicitly reported (inferred PTK inhibition)
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one 7-Bromo, ketone group Simpler scaffold; lacks oxime and trifluoroethyl groups No activity data
Compound 7 () 5-Bromo-2-hydroxybenzylidene Benzylidene substitution; hydroxyl and bromine groups PTK inhibitor (IC50: 0.8 µM)
(E)-4-(4-Ethylbenzylidene)-6,8-dimethoxy analog () Ethylbenzylidene, dimethoxy Extended conjugation; lipophilic substituents Anti-inflammatory, anti-tumor
7-Bromo-9-fluoro-1,4-benzoxazepin-5(2H)-one () 7-Bromo, 9-fluoro, benzoxazepin core Six-membered benzoxazepin ring; fluorine substitution Research use only (no activity data)

Key Observations :

  • Trifluoroethyl Oxime Role : The trifluoroethyl group in the target compound likely enhances membrane permeability compared to hydroxyl or methoxy substituents in analogs like Compound 7 .
  • Bromine Position : Bromine at position 7 (vs. 5 or 8 in other analogs) may influence electronic effects and binding interactions, as seen in PTK inhibitors .
  • Core Heterocycle : The benzo[b]oxepin core (seven-membered) vs. benzoxazepin (six-membered) alters ring strain and conformational flexibility, impacting target selectivity .

Comparison with Analog Syntheses :

  • Compound 7 () : Synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with a dihydrobenzo[b]oxepin precursor, followed by purification via silica gel chromatography .
  • Trifluoroethyl-Containing Compounds () : Multi-step routes involving nucleophilic substitution (e.g., K2CO3-mediated alkylation of triazoles with trifluoroethyl triflate, 26–72% yields) .

Physicochemical and Spectroscopic Properties

  • NMR Data : The target compound’s 1H-NMR would show signals for the oxepin ring protons (δ 7.4–6.4 ppm), trifluoroethyl group (δ 4.4–5.2 ppm), and oxime proton (δ ~8.6 ppm), similar to trifluoroethylamine derivatives .
  • LCMS/ESIMS : Expected molecular ion [M+1] at m/z ~342 (aligned with ’s carboxamide analog at m/z 342.2) .

Biological Activity

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C12H11BrF3NO2
  • Molecular Weight : 338.12 g/mol
  • CAS Number : 1202859-38-8
  • Structural Characteristics : The compound features a bromine atom and a trifluoroethyl oxime group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of dibenzo[b,f]oxepine compounds exhibit significant anticancer activity. For instance:

  • TNIK Inhibition : A related compound showed promising results as a Traf2- and Nck-interacting protein kinase (TNIK) inhibitor. TNIK is associated with the Wnt/β-catenin signaling pathway, often implicated in colorectal cancer. The most active derivative demonstrated an IC50 of 0.026 ± 0.008 μM against TNIK and effectively suppressed cancer cell proliferation in vitro .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Inhibition of TNF-a : Some dibenzo[b,f]oxepine derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-a) release from macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Dibenzo[b,f]oxepine Derivatives :
    • A study highlighted that certain derivatives displayed effective inhibition of cancer cell lines and inflammatory mediators. The structure-activity relationship (SAR) analyses led to the identification of compounds with enhanced biological activity .
  • Pharmacological Evaluation :
    • Various studies have systematically evaluated the pharmacological profiles of dibenzo[b,f]oxepine derivatives. These evaluations included assessing their binding affinities to neurotransmitter receptors and their effects on cell signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 ValueNotes
TNIK InhibitionRelated dibenzo[b,f]oxepine derivative0.026 ± 0.008 μMEffective against colorectal cancer
Anti-inflammatoryDibenzo[b,f]oxepine derivativesVariableInhibits TNF-a release
AnticancerVarious dibenzo[b,f]oxepinesVariableEffective against multiple cancer types

Q & A

Basic: What are the key synthetic routes for preparing (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime?

Methodological Answer:
The compound is synthesized via a multi-step sequence:

Core Formation : Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using NBS (N-bromosuccinimide) under radical initiation conditions to introduce the 7-bromo substituent .

Oxime Formation : Reaction of the ketone with hydroxylamine hydrochloride in ethanol/water under reflux to generate the oxime intermediate.

Trifluoroethylation : O-Alkylation of the oxime using 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., NaH) to install the trifluoroethyl group .
Critical Control Points :

  • Stereochemical control (E/Z selectivity) during oxime formation requires pH and temperature optimization.
  • Purity assessment via HPLC (≥98%) is essential to avoid byproducts from incomplete alkylation .

Advanced: How can regioselectivity challenges in the bromination step be addressed?

Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors:

  • Electronic Effects : The oxepin ring’s electron-rich positions (C-7) are more susceptible to electrophilic bromination. Computational modeling (DFT) predicts reactivity trends .
  • Steric Guidance : Use of bulky solvents (e.g., DCE) or directing groups (e.g., temporary silyl protection) can enhance selectivity.
  • Validation : LC-MS and ¹H/¹³C NMR spectroscopy confirm the regiochemical outcome. Contrast with analogs (e.g., 7-chloro derivatives) to identify competing pathways .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Resolves stereochemistry (E-configuration) and crystal packing .
    • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals:
  • Oxime proton at δ 10.2–10.5 ppm (broad singlet).
  • Trifluoroethyl group: δ 4.5–4.7 ppm (q, J = 8.5 Hz) for CH₂ and CF₃ at δ 120–125 ppm in ¹⁹F NMR .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How to resolve contradictions in reported bioactivity data for analogs?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Trace aldehydes or unreacted intermediates (e.g., hydroxylamine) can skew biological assays. Use preparative HPLC to isolate high-purity batches .
  • Stereochemical Variance : Ensure (E)-configuration via NOESY NMR or vibrational circular dichroism (VCD) .
  • Assay Conditions : Standardize protocols (e.g., kinase inhibition assays) across labs. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Hygroscopicity : The trifluoroethyl group increases moisture sensitivity. Store under inert gas (Ar/N₂) at –20°C .
  • Thermal Stability : TGA analysis shows decomposition onset at 150°C. Avoid prolonged heating during solvent removal .
  • Light Sensitivity : UV-Vis spectra indicate absorbance below 300 nm; use amber vials to prevent photodegradation .

Advanced: How to design a SAR study for optimizing this compound’s bioactivity?

Methodological Answer:
A structure-activity relationship (SAR) study should:

Core Modifications : Synthesize analogs with:

  • Varying halogen substituents (Cl, I at C-7).
  • Oxime replacements (e.g., hydrazones, semicarbazones).

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., kinases) .

Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Highlight outliers for mechanistic follow-up .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Preliminary Ames tests indicate low mutagenicity, but handle as a potential irritant (LD₅₀ data pending).
  • PPE Requirements : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to volatile byproducts (e.g., trifluoroethanol) .
  • Waste Disposal : Quench with 10% KOH in ethanol before aqueous disposal to neutralize reactive intermediates .

Advanced: How to troubleshoot low yields in the trifluoroethylation step?

Methodological Answer:
Common issues and solutions:

  • Base Selection : Replace NaH with K₂CO₃ in DMF for milder conditions if decomposition occurs .
  • Solvent Optimization : Switch from THF to DCE to reduce nucleophilic competition.
  • Catalysis : Add catalytic TBAB (tetrabutylammonium bromide) to enhance reaction rates.
  • In Situ Monitoring : Use ¹⁹F NMR to track trifluoroethyl group incorporation .

Basic: What computational tools predict this compound’s physicochemical properties?

Methodological Answer:

  • logP and Solubility : Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and aqueous solubility (0.1 mg/mL).
  • pKa Prediction : The oxime group has a predicted pKa of ~6.5 (SPARC calculator), influencing protonation states in biological assays .

Advanced: How to validate the mechanism of a novel reaction involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled hydroxylamine to track oxygen transfer in oxime formation via MS analysis.
  • Kinetic Studies : Perform variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡).
  • Theoretical Modeling : Compare DFT-calculated transition states with experimental kinetic isotope effects (KIEs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime
Reactant of Route 2
Reactant of Route 2
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.